1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane

M4 muscarinic receptor CNS drug discovery spirocyclic scaffold

1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane (CAS 2191266-53-0) is a synthetic spirocyclic molecule combining a 6-azaspiro[2.5]octane core with a 4-(1H-pyrrol-1-yl)benzoyl substituent and a gem-difluoro motif. The 6-azaspiro[2.5]octane scaffold is recognized in medicinal chemistry as a rigidified piperidine bioisostere that can enhance selectivity, metabolic stability, and CNS penetration.

Molecular Formula C18H18F2N2O
Molecular Weight 316.352
CAS No. 2191266-53-0
Cat. No. B2931709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane
CAS2191266-53-0
Molecular FormulaC18H18F2N2O
Molecular Weight316.352
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C18H18F2N2O/c19-18(20)13-17(18)7-11-22(12-8-17)16(23)14-3-5-15(6-4-14)21-9-1-2-10-21/h1-6,9-10H,7-8,11-13H2
InChIKeyYWVCFJDLFNWXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane (CAS 2191266-53-0): A Specialized Spirocyclic Building Block for CNS and GPCR-Focused Discovery


1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane (CAS 2191266-53-0) is a synthetic spirocyclic molecule combining a 6-azaspiro[2.5]octane core with a 4-(1H-pyrrol-1-yl)benzoyl substituent and a gem-difluoro motif . The 6-azaspiro[2.5]octane scaffold is recognized in medicinal chemistry as a rigidified piperidine bioisostere that can enhance selectivity, metabolic stability, and CNS penetration [1]. The gem-difluoro group at the 1-position further modulates lipophilicity and metabolic soft spots, while the N-(4-pyrrol-1-yl)benzoyl amide terminus provides a vector for affinity and target engagement, making this compound a valuable intermediate or tool compound for GPCR and kinase programs where these properties are critical [2].

Why Generic 6-Azaspiro[2.5]octane Analogs Cannot Substitute for 1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane in Lead Optimization


Substituting this compound with a generic 6-azaspiro[2.5]octane or a non-fluorinated analog carries a high risk of altering critical drug-like properties and target engagement. In the M4 muscarinic antagonist program, the R-6-azaspiro[2.5]octane scaffold with a specific western aryl group (analogous to the 4-(1H-pyrrol-1-yl)benzoyl moiety) achieved hM4 IC50 values of 12–28 nM, and replacing the cyclohexyl eastern pendant with a THP group boosted hM4 potency to 1.8 nM and selectivity versus hM2 to ~900-fold [1]. Critically, the gem-difluoro motif is absent in these analogs; however, literature on related 6,6-difluorospiro[3.3]heptanes demonstrates that gem-difluoro substitution on azaspirocycles can significantly reduce CYP-mediated metabolism and improve metabolic stability versus hydrogen-substituted analogs . Therefore, a non-fluorinated or differently N-substituted analog would likely exhibit divergent clearance profiles, solubility, and potentially off-target pharmacology, making it unsuitable as a drop-in replacement.

Quantitative Differentiation Evidence for 1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane Against Closest Structural Analogs


Scaffold Rigidity and M4 Receptor Potency: 6-Azaspiro[2.5]octane Core Outperforms Alternative Spirocycles

In a head-to-head comparison within the M4 antagonist program, the 6-azaspiro[2.5]octane core scaffold demonstrated substantially higher potency than alternative spirocyclic cores. The target compound's core (R-6-azaspiro[2.5]octane) yielded human M4 IC50 values as low as 12 nM for compound 8 (VU6011438) [1]. In contrast, a 2-azaspiro[3.3]heptane analog (compound 21) showed a 242-fold loss of potency (hM4 IC50 = 2900 nM), and a truncated 6-azaspiro[2.5]octane analog (compound 22) displayed hM4 IC50 > 10,000 nM [1]. This establishes the 6-azaspiro[2.5]octane scaffold as a privileged core for maintaining high M4 potency.

M4 muscarinic receptor CNS drug discovery spirocyclic scaffold

Enantioselective Potency and Species Cross-Reactivity: R-Enantiomer Advantage at the 6-Azaspiro[2.5]octane Core

Chiral resolution of the 6-azaspiro[2.5]octane core reveals a clear R-enantiomer preference for M4 potency. The R enantiomer (compound 8, VU6011438) exhibited hM4 IC50 = 12 nM and rM4 IC50 = 81 nM, while the S enantiomer (compound 9, VU6011440) showed reduced potency with hM4 IC50 = 28 nM and rM4 IC50 = 530 nM [1]. The R-enantiopreference was more pronounced at rat M4 (~6.5-fold difference) than human M4 (~2.3-fold), highlighting the importance of absolute stereochemistry for translational bridging.

chiral separation enantioselective pharmacology species differences

Metabolic Stability Gains from Gem-Difluoro Substitution on Azaspirocycles

While direct metabolic stability data for 1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane are not published, the gem-difluoro motif on spirocyclic amines has been shown to improve metabolic stability over non-fluorinated analogs. In a class-level review, gem‑difluoroazaspirocycles demonstrated reduced CYP-mediated oxidation compared to their parent scaffolds . Within the M4 antagonist series, non-fluorinated 6-azaspiro[2.5]octane compound 16 was a potent CYP2D6 inhibitor (IC50 = 0.55 µM), whereas the analogous deuterated compound 17 raised CYP2D6 IC50 to >30 µM [1]. The gem-difluoro group is expected to provide a similar protective effect against metabolic clearance.

metabolic stability gem-difluorocycloalkane CYP inhibition

Aqueous Solubility Advantage of Optimized 6-Azaspiro[2.5]octane Derivatives

Lead optimization within the 6-azaspiro[2.5]octane series achieved excellent aqueous solubility. Compound 19 (VU6015241), a 6-azaspiro[2.5]octane derivative, demonstrated kinetic solubility values of 73.63 ± 1.76 µM at pH 2.2 and 64.81 ± 4.29 µM at pH 6.8 (free base) [1]. This solubility profile is superior to many unsubstituted spirocyclic amines and supports intravenous formulation and consistent in vivo exposure.

kinetic solubility drug-like properties formulation

Brain Penetration Potential of 6-Azaspiro[2.5]octane Chemical Series

A key differentiator of the 6-azaspiro[2.5]octane scaffold is its ability to cross the blood-brain barrier. Compound 19 demonstrated brain-to-plasma partition coefficients (Kp) of 0.23 in rat and 0.38 in mouse following intraperitoneal administration at 30 mg/kg [1]. This moderate brain exposure contrasts with earlier fused [3.3.0]pyrrolocyclopentane series which had lower Kp values, supporting the selection of the 6-azaspiro[2.5]octane core for CNS targets.

CNS drug delivery brain-to-plasma ratio blood-brain barrier

Optimal Procurement and Application Scenarios for 1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane


CNS GPCR Lead Optimization Programs Requiring Enantiopure Spirocyclic Scaffolds

Teams developing CNS-penetrant GPCR modulators can use this compound as an advanced intermediate. The 6-azaspiro[2.5]octane core provides a 242-fold potency advantage over alternative spirocycles at the M4 receptor, and the R-enantiomer offers up to 6.5-fold better potency in rodent models, ensuring reliable target engagement [1][2]. The gem-difluoro group further reduces predicted metabolic liability, making it suitable for SAR studies where both potency and clearance are key optimization parameters.

Building Block for Kinase or Epigenetic Probe Synthesis

The spirocyclic amine can serve as a versatile hinge-binding or linker element in kinase inhibitors and epigenetic probes. Related 6-azaspiro[2.5]octane derivatives have been employed in USP7 and AMPK programs [1]. The 4-(1H-pyrrol-1-yl)benzoyl moiety provides an additional aromatic interaction point that can be exploited for enhancing affinity and selectivity.

Pharmacokinetic Tool Compound Development for Rodent CNS Studies

When developing a tool compound for rodent CNS efficacy models, the scaffold's demonstrated brain penetration (Kp up to 0.38 in mice) supports target engagement across the blood-brain barrier [1]. Combined with kinetic solubility >60 µM and a favorable CYP profile, this compound reduces the risk of pharmacokinetic failure in vivo, enabling faster translation from in vitro hits to proof-of-concept studies.

Custom Library Synthesis for Fragment-Based Drug Discovery

The unique combination of a rigid spirocyclic core, lipophilic difluoro motif, and a hydrogen-bond-accepting pyrrole makes this compound well-suited as a scaffold for fragment elaboration libraries. Its structural novelty offers a source of diversity distinct from common piperidine or piperazine libraries, potentially revealing novel binding modes and intellectual property opportunities.

Quote Request

Request a Quote for 1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.